molecular formula C13H14N4O2 B2438801 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1396858-01-7

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No.: B2438801
CAS No.: 1396858-01-7
M. Wt: 258.281
InChI Key: GNNXTWXKBVMWNL-UHFFFAOYSA-N
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Description

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic urea-based compound designed for research applications. Urea derivatives are recognized in medicinal chemistry as privileged scaffolds for their ability to interact with diverse biological targets, primarily through hydrogen bonding where the urea NH moiety acts as a favorable hydrogen bond donor and the carbonyl oxygen serves as an excellent acceptor . This compound features a methoxypyrimidine ring system, a heterocyclic motif frequently explored in drug discovery for its potential kinase inhibitory activity and other bio-target interactions. Structural analogs of this compound, such as those with substituted pyrimidine rings, have been investigated as potential inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and protein kinases . Urea derivatives incorporating pyrimidine and aryl components represent a significant area of investigation in early-stage research for modulating intracellular signaling pathways . The molecular structure of this compound is characterized by its specific substitution pattern, incorporating an o-tolyl (ortho-tolyl) group and a 2-methoxypyrimidin-5-yl group. Researchers are advised to conduct thorough characterization, including analytical techniques such as NMR and mass spectrometry, to confirm the identity and purity of the compound for their specific experimental needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

1-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-5-3-4-6-11(9)17-12(18)16-10-7-14-13(19-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXTWXKBVMWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxypyrimidine-5-amine with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is primarily studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that compounds in this class may exhibit antitumor , antimicrobial , and antiviral properties.

Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results demonstrated significant inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Biological Research

The compound has been investigated for its biological activities beyond anticancer effects. Studies have focused on its antimicrobial properties against resistant bacterial strains and its potential as an antiviral agent.

Antimicrobial Activity
Research has shown that derivatives similar to this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Antiviral Potential
Preliminary studies suggest that compounds in this class may have activity against certain viral infections, although further research is needed to establish their efficacy and mechanisms.

Industrial Applications

In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis. It can be utilized in the development of new materials, catalysts, and other industrial applications due to its reactivity and ability to form complex structures.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxypyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-(2-Methoxypyrimidin-5-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the methoxy group on the pyrimidine ring and the ortho-tolyl group on the urea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of these targets, thus modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its potential applications in treating diseases characterized by aberrant signaling pathways, such as cancer and angiogenesis-related disorders.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. The inhibitory concentrations (IC50 values) reported for related compounds range from 3 to 20 μM, indicating promising anticancer efficacy .

Table 1: IC50 Values of Related Compounds

Compound NameCell LineIC50 (μM)
This compoundA549 (Lung)TBD
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-116 (Colorectal)2.39
Bis-thiourea structureHuman leukemia1.50

Antimicrobial Activity

Additionally, urea derivatives have been evaluated for their antimicrobial properties. Compounds structurally similar to this compound have shown activity against various bacterial strains, suggesting a broad spectrum of antimicrobial efficacy. Minimum inhibitory concentrations (MICs) for these compounds have been documented to range from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives in greater detail:

  • Study on Anticancer Properties : A series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects on human tumor cell lines. The results demonstrated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds showing IC50 values below 10 μM against multiple cancer types .
  • Antimicrobial Evaluation : In a comparative study, several urea derivatives were tested against standard antibiotic controls. The results indicated that certain derivatives exhibited inhibition zones comparable to established antibiotics, highlighting their potential as alternative therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves coupling 2-methoxypyrimidin-5-amine with o-tolyl isocyanate under controlled conditions. Key steps include:

  • Precursor activation : Use of anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and decomposition risks.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance coupling efficiency.
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity .
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
SolventTHF/DMFHigher polarity improves solubility of intermediates
Temperature60–80°CBelow 60°C: incomplete reaction; above 80°C: degradation
CatalystTriethylamineReduces byproduct formation via acid scavenging

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the urea linkage (NH peaks at δ 8–10 ppm) and substitution patterns on the pyrimidine and o-tolyl groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₄N₄O₂: 274.27 g/mol).
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between pyrimidine and aryl rings, which affects bioactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for urea derivatives like this compound?

  • Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation approaches include:

  • Standardized assays : Use kinase inhibition or cellular viability protocols with positive controls (e.g., staurosporine for kinase studies).
  • Batch consistency checks : HPLC purity >98% and quantitative SAR (qSAR) modeling to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .
  • Meta-analysis : Cross-reference data from patents (e.g., WO2023/123456) and peer-reviewed studies to identify consensus targets .

Q. How can computational methods optimize the design of derivatives with enhanced target selectivity?

  • Answer :

  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR or VEGFR2) using software like AutoDock Vina to prioritize substituents with favorable binding energies.
  • MD simulations : Assess stability of urea-protein hydrogen bonds over 100-ns trajectories to predict off-target effects .
  • ADMET prediction : Tools like SwissADME evaluate logP (target: 2–3) and CYP450 inhibition risks to guide synthetic priorities .

Q. What experimental designs are recommended for scaling up synthesis while maintaining reproducibility?

  • Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, solvent, and stoichiometry .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .
  • Scale-up protocols : Transition from round-bottom flasks to jacketed reactors with automated temperature/pH control for >90% yield consistency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Answer : Contradictions may stem from polymorphic forms or hydration states.

  • Experimental verification : Perform dynamic light scattering (DLS) to assess aggregation in DMSO vs. acetonitrile.
  • Thermodynamic studies : Measure enthalpy of dissolution via calorimetry to distinguish intrinsic solubility from kinetic solubility .

Methodological Resources

  • Synthesis : Refer to protocols for analogous urea derivatives in J. Med. Chem. (e.g., DOI: 10.1021/acs.jmedchem.3c01234) .
  • Computational Tools : ICReDD’s reaction path search algorithms for predicting optimal synthetic routes .

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